Ethyl 4-amino-3,5-dimethyl-1H-pyrrole-2-carboxylate
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Overview
Description
Ethyl 4-amino-3,5-dimethyl-1H-pyrrole-2-carboxylate is a heterocyclic organic compound with a pyrrole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-amino-3,5-dimethyl-1H-pyrrole-2-carboxylate typically involves the reaction of ethyl acetoacetate with an appropriate amine under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the pyrrole ring. The reaction conditions often include refluxing the reactants in a suitable solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-amino-3,5-dimethyl-1H-pyrrole-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrrole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the pyrrole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the pyrrole ring .
Scientific Research Applications
Ethyl 4-amino-3,5-dimethyl-1H-pyrrole-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as conductive polymers.
Mechanism of Action
The mechanism of action of Ethyl 4-amino-3,5-dimethyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate
- Ethyl 4-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate
- Methyl 4-amino-3,5-dimethyl-1H-pyrrole-2-carboxylate
Uniqueness
This compound is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable compound for specific applications .
Properties
IUPAC Name |
ethyl 4-amino-3,5-dimethyl-1H-pyrrole-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-4-13-9(12)8-5(2)7(10)6(3)11-8/h11H,4,10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGFSEXWPQMIHGW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(N1)C)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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